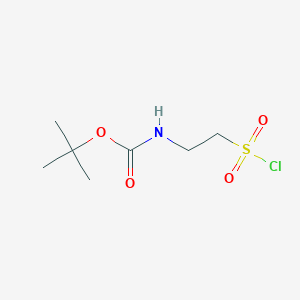
(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to 4-Fluorophenylacetic acid, which is used as an intermediate in the production of fluorinated anesthetics1.
Synthesis Analysis
The synthesis of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” is not explicitly detailed in the available resources. However, related compounds such as 4-Fluorophenylacetic acid are commercially available and used in various chemical syntheses2.
Molecular Structure Analysis
The molecular structure of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” is not directly available. However, the related compound 4-Fluorophenylacetic acid has a molecular formula of C8H7FO2, an average mass of 154.138 Da, and a monoisotopic mass of 154.043015 Da3.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” are not directly available. However, the related compound 4-Fluorophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a flash point of 114.3±20.4 °C3.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Water Treatment
The advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals. In the context of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, these processes could potentially be applied to degrade complex organic molecules into simpler, less harmful compounds. Although the direct application on (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid isn't explicitly mentioned, the principles of AOPs could be relevant for its degradation if it were considered a contaminant. The AOPs are known for their effectiveness in breaking down persistent organic pollutants and could offer a pathway for mitigating the environmental impact of such compounds (Qutob et al., 2022).
Herbicide Toxicity and Environmental Impact
The environmental and toxicological aspects of herbicides provide insights into the broader implications of chemical compounds on ecosystems and health. Research on 2,4-dichlorophenoxyacetic acid (2,4-D), for example, highlights the importance of understanding the ecological and health impacts of chemical compounds, including those similar to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid. This research emphasizes the need for ongoing assessment of the environmental persistence, toxicity, and mechanisms of action of such compounds to ensure they do not pose significant risks to ecosystems or public health (Zuanazzi et al., 2020).
Micropollutant Treatment in Water
The presence of micropollutants such as acetaminophen in natural water bodies and their impact on the environment underscore the necessity for effective treatment strategies. These compounds, while present at low concentrations, can transform into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and treatment. The study of acetaminophen and its degradation products offers a framework for understanding how similar compounds like (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid might behave in aquatic environments and the potential approaches for their removal or degradation (Vo et al., 2019).
Synthesis of Related Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, sheds light on the chemical processes and methodologies that could potentially be applied to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid. This research highlights the challenges and innovations in synthesizing complex organic compounds, offering insights into the broader field of chemical synthesis and the potential applications of such compounds in pharmaceuticals and other industries (Qiu et al., 2009).
Safety And Hazards
The safety and hazards associated with “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” are not directly available. However, related compounds may cause serious eye damage and may be harmful to aquatic life4.
Orientations Futures
There is no specific information available on the future directions of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid”. However, given its potential relation to 4-Fluorophenylacetic acid, it may find use in the production of fluorinated anesthetics1.
Please note that this analysis is based on the available information and may not fully cover “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid”. For a more comprehensive analysis, further research and expert consultation may be required.
Propriétés
IUPAC Name |
(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTADRWBVNKKSJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650617 |
Source


|
| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid | |
CAS RN |
136815-01-5 |
Source


|
| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)




![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)


